(R)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hcl
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Overview
Description
®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-chloro-5-fluorobenzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Hydrogenation: The intermediate is then hydrogenated to introduce the amino group.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated resolution techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity, making it a potent inhibitor or activator of certain biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride: The enantiomer of the compound, with different biological activity.
3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid: The non-hydrochloride form, with different solubility and stability properties.
2-Chloro-5-fluorophenylalanine: A structurally similar amino acid derivative.
Uniqueness
®-3-Amino-3-(2-chloro-5-fluorophenyl)propanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2-chloro-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-5(11)3-6(7)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
BIJLWKLUXWOZJL-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)[C@@H](CC(=O)O)N)Cl |
Canonical SMILES |
C1=CC(=C(C=C1F)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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